molecular formula C21H24ClFN4O2 B2956977 4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 1235297-76-3

4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B2956977
CAS No.: 1235297-76-3
M. Wt: 418.9
InChI Key: YWXGZVJFAYGGKU-UHFFFAOYSA-N
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Description

4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a urea linkage, and substituted phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:

    Formation of Intermediate 1: The reaction begins with the condensation of 4-chlorobenzylamine with an isocyanate to form a urea derivative.

    Formation of Intermediate 2: The urea derivative is then reacted with piperidine-1-carboxylic acid to form the piperidine-based intermediate.

    Final Coupling: The final step involves coupling the piperidine-based intermediate with 4-fluoroaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a biochemical probe for studying cellular processes.

    Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-(4-bromobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
  • 4-((3-(4-methylbenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
  • 4-((3-(4-nitrobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Uniqueness

4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both chlorobenzyl and fluorophenyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[[(4-chlorophenyl)methylcarbamoylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN4O2/c22-17-3-1-15(2-4-17)13-24-20(28)25-14-16-9-11-27(12-10-16)21(29)26-19-7-5-18(23)6-8-19/h1-8,16H,9-14H2,(H,26,29)(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXGZVJFAYGGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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